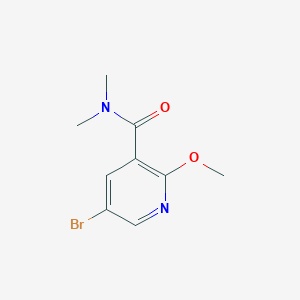

N-(4-methoxyphenyl)pyrrolidin-3-amine

説明

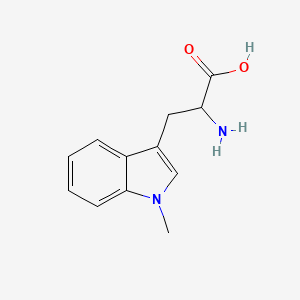

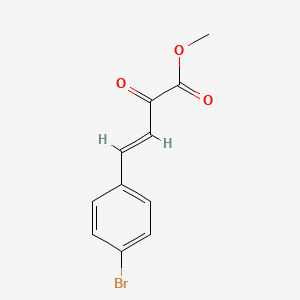

N-(4-Methoxyphenyl)pyrrolidin-3-amine (MPA) is an organic compound with a unique chemical structure and a wide range of applications in scientific research. MPA is a cyclic amine, a type of compound found in many natural and synthetic materials. Its structure consists of a pyrrolidine ring, with a methyl group attached to one of the nitrogen atoms. The compound has been studied extensively in the context of drug discovery and development, as well as in the fields of biochemistry and physiology.

科学的研究の応用

Asymmetric Synthesis and Catalysis :

- Wu, Lee, and Beak (1996) demonstrated the highly enantioselective synthesis of (S)-2-aryl-Boc-pyrrolidines, which are important in asymmetric synthesis, by treating (arylmethyl)(3-chloropropyl)-Boc-amines with s-BuLi/(−)-sparteine in solvents like toluene. This method provided yields of 46−75% with enantiomeric excesses of 84−96% (Wu, Lee, & Beak, 1996).

- Nagel and Nedden (1997) reported the preparation of diastereomeric derivatives of 3-(diphenylphosphanyl) pyrrolidine and their application in asymmetric Grignard cross-coupling reactions, which are critical in the synthesis of complex organic molecules (Nagel & Nedden, 1997).

Bioactivity Studies :

- Liu et al. (2014) explored the bioactivities of 4-amino tetramic acid derivatives prepared from pyrrolidine-2,4-diones and 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylates. They found that some compounds exhibited good herbicidal and fungicidal activities (Liu et al., 2014).

- Bacho et al. (2020) synthesized new pyrrolidine-based iminosugars and tested them against alpha glucosidase activity, identifying one compound as a potent inhibitor at low dosage. This highlights the potential pharmaceutical applications of such compounds (Bacho et al., 2020).

Mechanistic Studies :

- Sedlák et al. (2003) studied the kinetics and mechanism of transformation of S-[1-(4- methoxyphenyl)pyrrolidin-2-one-3-yl]-N-methyl-isothiuronium bromide into 2-methylimino-5-[2-(4-methoxyphenylamino) eth

- Chemical Reactivity and Structural Analysis :

- Farouk, Ibrahim, and El-Gohary (2021) investigated the chemical reactivity of N-substituted pyrimidine derivatives, exploring the potential of these compounds in the synthesis of nitrogen heterocyclic compounds, which have significant implications in medicinal chemistry (Farouk, Ibrahim, & El-Gohary, 2021).

- Pedroso et al. (2020) reported the crystal structure and Hirshfeld surface analysis of a pyrrolidine compound, providing valuable information for the structural understanding of similar compounds (Pedroso et al., 2020).

作用機序

Target of Action

N-(4-methoxyphenyl)pyrrolidin-3-amine is a compound with a pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .

Mode of Action

Compounds with a pyrrolidine ring are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to influence various biological activities, which suggests that they may affect multiple biochemical pathways .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

生化学分析

Biochemical Properties

N-(4-methoxyphenyl)pyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft This inhibition can lead to increased levels of acetylcholine, which is crucial for neurotransmission

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition is likely due to the compound’s structural compatibility with the enzyme’s active site. Additionally, this compound may interact with other enzymes and proteins, leading to changes in gene expression and cellular function.

特性

IUPAC Name |

N-(4-methoxyphenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-4-2-9(3-5-11)13-10-6-7-12-8-10/h2-5,10,12-13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVAGPWMGIUJDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1359843.png)